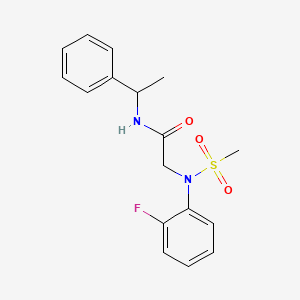![molecular formula C20H23F3N2O4S B4904514 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4904514.png)
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfamoyl group, and a trifluoromethyl group. These functional groups contribute to its distinctive properties and reactivity.
Métodos De Preparación
The synthesis of 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(2-methylpropylsulfamoyl)phenol and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Route: The synthetic route may include steps like nucleophilic substitution, coupling reactions, and acylation to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography to obtain high-purity compounds.
Análisis De Reacciones Químicas
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Effects: The compound’s effects depend on its specific interactions with molecular targets, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-methyl-4-(2-methylpropylsulfamoyl)phenoxyacetic acid and 4-(trifluoromethyl)phenylacetamide share some structural similarities.
Uniqueness: The presence of both the sulfamoyl and trifluoromethyl groups in the same molecule gives it unique properties, such as enhanced stability, reactivity, and potential biological activities.
Applications: While similar compounds may have overlapping applications, the specific combination of functional groups in this compound makes it particularly valuable in certain research and industrial contexts.
Propiedades
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-13(2)11-24-30(27,28)17-8-9-18(14(3)10-17)29-12-19(26)25-16-6-4-15(5-7-16)20(21,22)23/h4-10,13,24H,11-12H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJFRMKGVQINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2-chloro-2-propen-1-yl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B4904456.png)
![4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4904458.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4904468.png)
![(3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4904473.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4904484.png)

![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4904495.png)

![N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B4904510.png)
![4-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid](/img/structure/B4904521.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4904524.png)
![[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B4904529.png)
![ethyl 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4904538.png)
